

JNJ-42041935: A Comparative Analysis of Cross-Reactivity with FIH

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Compound of Interest

Compound Name: JNJ-42041935

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activity of **JNJ-42041935** against its primary targets, the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes, and its cross-reactivity with the related Factor Inhibiting HIF (FIH).

JNJ-42041935 is a potent, cell-permeable small molecule inhibitor of the PHD enzymes (PHD1, PHD2, and PHD3)[1][2][3]. These enzymes are critical regulators of the HIF signaling pathway. By inhibiting PHDs, **JNJ-42041935** prevents the degradation of HIF- α subunits, leading to the stabilization and activation of HIF-1 α [3]. This mechanism of action makes it a valuable tool for research in areas such as anemia and ischemic diseases[2]. Given that FIH is another key hydroxylase involved in regulating HIF activity, understanding the selectivity of **JNJ-42041935** is paramount for interpreting experimental results.

Quantitative Inhibitory Activity: JNJ-42041935 vs. PHD and FIH

The following table summarizes the inhibitory potency of **JNJ-42041935** against the three PHD isoforms and FIH. The data clearly demonstrates the high selectivity of **JNJ-42041935** for the PHD enzymes over FIH.

Target Enzyme	pKi (Mean ± SEM)	pIC50 (Mean ± SEM)	Selectivity vs. FIH
PHD1	7.91 ± 0.04[1]	>100-fold[3][4][5]	
PHD2	7.29 ± 0.05[1]	7.0 ± 0.03[1][6]	>100-fold[3][4][5]
PHD3	7.65 ± 0.09[1]	>100-fold[3][4][5]	
FIH	~ 4[3][4]	-	

Experimental Protocols

The determination of the inhibitory activity of **JNJ-42041935** against PHD and FIH enzymes involves specific biochemical assays.

PHD Inhibition Assay

The inhibitory potency of **JNJ-42041935** against the PHD isoforms is typically determined using an assay that measures the hydroxylation of a HIF- α peptide. While the exact protocol may vary between laboratories, a representative method involves the use of purified, full-length PHD1, PHD2, and PHD3 enzymes. The assay measures the enzyme's ability to hydroxylate a synthetic peptide corresponding to a portion of HIF-1 α . The inhibitor, **JNJ-42041935**, is pre-incubated with the enzyme before the addition of the peptide substrate and co-factors such as 2-oxoglutarate and iron. The extent of inhibition is then determined by measuring the amount of hydroxylated peptide produced, often using methods like mass spectrometry or antibody-based detection.

FIH Inhibition Assay

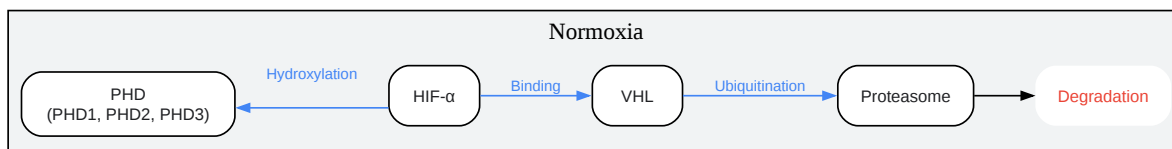
The cross-reactivity of **JNJ-42041935** with FIH was assessed using a similar biochemical assay approach. The key components and steps are outlined below[1][6]:

- Enzyme: Purified, full-length, glutathione transferase (GST)-tagged FIH.
- Substrate: A synthetic peptide corresponding to the FIH recognition site on HIF-1 α (residues Asp788 to Leu822).
- Co-substrate: [2-¹⁴C]2-oxoglutarate.

- Procedure:
 - **JNJ-42041935** is pre-incubated with 17.1 nM of the FIH enzyme for 30 minutes.
 - The enzymatic reaction is initiated by adding 1 μM of $[2\text{-}^{14}\text{C}]2\text{-oxoglutarate}$ and 10 μM of FeNH_4SO_4 in a reaction buffer.
 - The reaction is allowed to proceed for 10 minutes.
 - The activity of FIH is determined by measuring the amount of radioactivity incorporated into the peptide substrate, which is indicative of the hydroxylation reaction. The pIC_{50} value is then calculated from the concentration-response curve of the inhibitor.

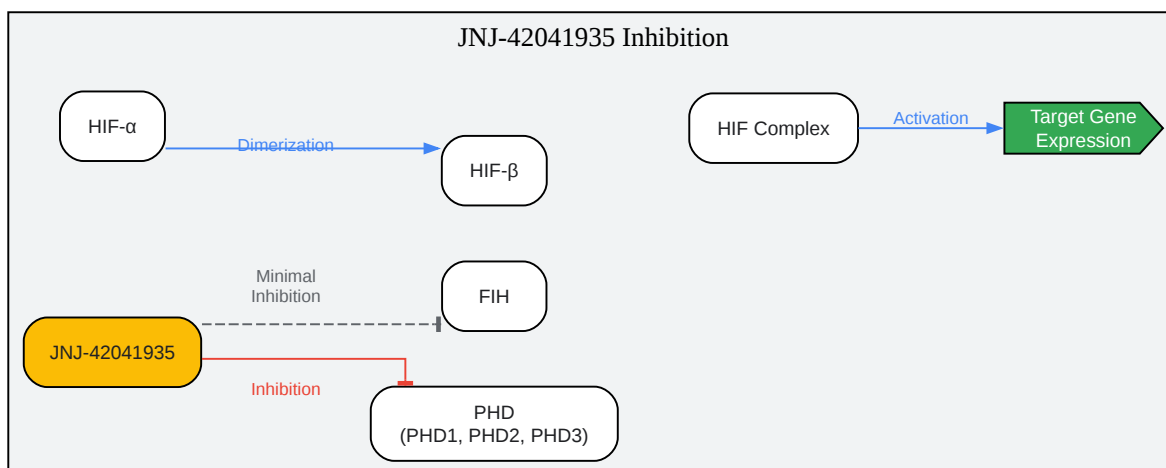
Visualizing the Selectivity of JNJ-42041935

The following diagrams illustrate the targeted signaling pathway of **JNJ-42041935** and its selective inhibitory action.



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Figure 1. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate HIF- α , leading to its degradation.



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Figure 2. **JNJ-42041935** selectively inhibits PHD enzymes, leading to HIF- α stabilization and target gene expression, with minimal effect on FIH.

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